molecular formula C10H8O4 B190924 7-Hydroxy-8-methoxycoumarin CAS No. 485-90-5

7-Hydroxy-8-methoxycoumarin

Cat. No. B190924
CAS RN: 485-90-5
M. Wt: 192.17 g/mol
InChI Key: HAQWEMHXSIRYBE-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methoxycoumarin, also known as hydrangetin, is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da .


Synthesis Analysis

The synthesis of 7-Hydroxy-8-methoxycoumarin and its derivatives often involves the Knoevenagel reaction . In one study, 8-formyl-7-hydroxy coumarin was treated with N,N-disubstituted cyano acetamides in the presence of piperidine to afford novel 8-substituted-7-hydroxy coumarin derivatives .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-8-methoxycoumarin consists of two aromatic rings connected by a methoxy group . It has 2 benzene rings and 3 methoxyl groups joined together at the 3, 4, 5 positions respectively .


Chemical Reactions Analysis

The oxidation of 8-methoxypsoralen with hydrogen peroxide and potassium superoxide catalyzed by halogenated or perhalogenated 5, 10, 15, 20-Tetraarylporphyrinatoiron (III) chlorides gives 6-formyl-7-hydroxy-8-methoxycoumarin and 5,8-dioxopsoralen .


Physical And Chemical Properties Analysis

7-Hydroxy-8-methoxycoumarin has a molecular formula of C10H8O4, an average mass of 192.168 Da, and a monoisotopic mass of 192.042252 Da .

Scientific Research Applications

Interaction with Cytochrome P-450 2A6

7-Hydroxy-8-methoxycoumarin has been studied for its interaction with human cytochrome P-450 2A6 (CYP2A6). Research indicates that 7-hydroxycoumarin, when administered, affects CYP2A6 activity, suggesting potential use as a clinical probe for xenobiotic metabolism in humans. This interaction is crucial for understanding metabolic processes involving 7-hydroxycoumarin in the human body (Kharasch, Hankins, & Taraday, 2000).

Cytotoxic Properties

7-Hydroxy-8-methoxycoumarin has been isolated from the bark of Chisocheton macrophyllus and exhibited cytotoxic effects against P-388 murine leukemia cells. This finding is significant as it extends the potential application of 7-Hydroxy-8-methoxycoumarin in cancer research, particularly in the development of therapeutic agents (Rodrigo, 2020).

Antimicrobial Effects

The antimicrobial effects of 7-hydroxy-8-methoxycoumarin have been documented, particularly against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. This research suggests the potential application of 7-hydroxy-8-methoxycoumarin in food safety and preservation (Yang et al., 2017).

Antithyroid and Antihyperglycemic Activities

Scopoletin, a derivative of 7‐hydroxy‐6‐methoxy coumarin, was found to possess antithyroid and antihyperglycemic properties. This compound significantly reduced serum thyroid hormone levels and glucose levels in hyperthyroid rats. Its antioxidative properties were also noted, making it a potential compound for managing hyperthyroidism and hyperglycemia (Panda & Kar, 2006).

Interaction with Other Compounds and Antioxidant Properties

Studies have also explored the interactions between 7-hydroxy-8-methoxycoumarin and other compounds, such as TEMPO analogues, highlighting the chemical interactions and potential applications in understanding oxidative stress mechanisms (Żamojć, Wiczk, & Chmurzyński, 2018). Additionally, the radical scavenging activity of natural fraxin (7-hydroxy-6-methoxycoumarin 8-glucoside), a related compound, was studied, revealing moderate activity against various radicals, providing insights into its potential health benefits (Nam et al., 2021).

Future Directions

7-Hydroxy-8-methoxycoumarin and its derivatives continue to be a subject of research due to their significant bioactivities. Some natural coumarins have been used as human therapeutics, while others have demonstrated activity against several types of animal tumors . Future research may focus on further exploring these bioactivities and developing new synthesis methods.

properties

IUPAC Name

7-hydroxy-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQWEMHXSIRYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197544
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-8-methoxycoumarin

CAS RN

485-90-5
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
J HUANG, X HU, X TAN, X QU, G LU… - China …, 2021 - pesquisa.bvsalud.org
… 7-hydroxycoumarin and 7-hydroxy-8- methoxycoumarin in P. … ,7-hydroxycoumarin and 7-hydroxy-8-methoxycoumarin were … of 7-hydroxy-8-methoxycoumarin is not less than 0.06 mg/g. …
Number of citations: 0 pesquisa.bvsalud.org
H Kolodziej, O Kayser, HJ Woerdenbag… - … für Naturforschung C, 1997 - degruyter.com
The cytotoxicity of 22 natural and semi-synthetic simple coumarins was evaluated in GLC 4 , a human small cell lung carcinoma cell line, and in COLO 320, a human colorectal cancer …
Number of citations: 79 www.degruyter.com
SMS Chauhan, B Sahoo, PP Mohapatra… - Chemical and …, 2001 - jstage.jst.go.jp
… by 5,10,15,20-(2,4,6trimethylphenyl)porphyrinatoiron(III) chlorides [Me12TPPFe(III)Cl] (1a) (0.005mmol) in dichloromethane (10ml) gave 6-formyl-7-hydroxy-8-methoxycoumarin (3) in …
Number of citations: 4 www.jstage.jst.go.jp
S Kato, K Yamamoto - Journal of Chromatography A, 1985 - Elsevier
GC analysis was carried out on a Shimadzu GC-9A gas chromatograph equipped with a flame ionization detector. The glass column (1 mx 3 mm ID) used was packed with 5% Thermon …
Number of citations: 1 www.sciencedirect.com
HH Wasserman, DR Berdahl - Photochemistry and …, 1982 - Wiley Online Library
… Several photoproducts including 6-formyl-7-hydroxy-8-methoxycoumarin and polymer are formed. Low temperature nuclear magnetic resonance spectroscopy studies give evidence of …
Number of citations: 42 onlinelibrary.wiley.com
RDH Murray - Natural product reports, 1989 - pubs.rsc.org
… Apigravin (297) has been synthesized from daphnetin (279), the last step, C-prenylation of 7-hydroxy-8-methoxycoumarin, proceeding in poor yield however.2g2 The structure (298) of …
Number of citations: 314 pubs.rsc.org
MK Logani, WA Austin, B Shah… - Photochemistry and …, 1982 - Wiley Online Library
… of 8-MOP (295-400 or 32&400 nm) in the presence of oxygen for 72 h results in the formation of a product (1.4%) which is identified as 6-formyl-7-hydroxy-8-methoxycoumarin …
Number of citations: 44 onlinelibrary.wiley.com
CM Hasan, DY Kong, AI Gray… - Journal of Natural …, 1993 - ACS Publications
A novel dimeric 3-prenylated coumarin 1 has been isolated from the aerial parts of two species of Rutaceae, Microcybe multiflorus and Nematolepis phebalioides. Compound 1 was …
Number of citations: 11 pubs.acs.org
B Kreher, H Wagner, A Neszmélyi - Phytochemistry, 1990 - Elsevier
… as well as the known diterpene esters daphnetoxin and mezerein, the following compounds are reported for the first time from this plant: the coumarins 7-hydroxy-8-methoxycoumarin …
Number of citations: 57 www.sciencedirect.com
NJ De Souza, PV Nayak… - Journal of Heterocyclic …, 1966 - Wiley Online Library
… the preparation of 6-formyl-7hydroxy-8-methoxycoumarin (II) from 7-hydroxy-8methoxycoumarin (I), we tried a modified Vilsmeier reaction (18) in the place of Duff's reaction used by …
Number of citations: 10 onlinelibrary.wiley.com

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